molecular formula C21H23N3O2 B3257238 Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate CAS No. 285984-47-6

Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate

Cat. No. B3257238
M. Wt: 349.4 g/mol
InChI Key: SILADEPIWJTLTA-UHFFFAOYSA-N
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Patent
US08044083B2

Procedure details

To a solution of 3-tert-butyl-1-p-tolyl-1H-pyrazol-5-amine (102.9 g, 448.9 mmol) in EtOAc (1 L) at 10.9° C. was added a NaOH solution (2.5 M, 269 mL), and the biphasic reaction mixture warmed to 15.9 and then stabilized. Phenyl chloroformate (98.4 g, 156.5 mmol) was added in one portion and the temperature rose to 25.5 and then stabilized. The ice bath was removed and the reaction was monitored by HPLC. After 1 hour an additional 25 mL of 2.5 M NaOH was added. The reaction mixture was stirred overnight, and then diluted with EtOAc (200 mL). The organic layer was washed with brine (1 L), dried over Na2SO4 (200 g) and concentrated to about 400 to 500 mL of EtOAc. The concentrated solution was warmed to 60° C. After the solids had dissolved, heptane (2 L) was slowly added, during which solids formed. After stirring for 30 minutes the solid was collected via filtration and the cake was washed with 400-500 mL of heptane. The cake was dried in a vacuum oven at ambient temperature to yield 156.9 g (95.0%) of the title compound. 1H NMR (400 MHz, CDCl3) δ 7.39-7.31 (m, 6H), 7.26-7.225 (m, 2H), 7.13 (br s, 2H), 6.96 (br s, 1H), 6.47 (br s, 1H), 2.42 (s, 3H), 1.34 (s, 9H).
Quantity
102.9 g
Type
reactant
Reaction Step One
Name
Quantity
269 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
98.4 g
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:9]=[C:8]([NH2:10])[N:7]([C:11]2[CH:16]=[CH:15][C:14]([CH3:17])=[CH:13][CH:12]=2)[N:6]=1)([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+].Cl[C:21]([O:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)=[O:22]>CCOC(C)=O>[C:1]([C:5]1[CH:9]=[C:8]([NH:10][C:21](=[O:22])[O:23][C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[N:7]([C:11]2[CH:12]=[CH:13][C:14]([CH3:17])=[CH:15][CH:16]=2)[N:6]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
102.9 g
Type
reactant
Smiles
C(C)(C)(C)C1=NN(C(=C1)N)C1=CC=C(C=C1)C
Name
Quantity
269 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1 L
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
98.4 g
Type
reactant
Smiles
ClC(=O)OC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the biphasic reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 15.9
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
ADDITION
Type
ADDITION
Details
After 1 hour an additional 25 mL of 2.5 M NaOH was added
Duration
1 h
ADDITION
Type
ADDITION
Details
diluted with EtOAc (200 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine (1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4 (200 g)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to about 400 to 500 mL of EtOAc
DISSOLUTION
Type
DISSOLUTION
Details
After the solids had dissolved
ADDITION
Type
ADDITION
Details
heptane (2 L) was slowly added, during which solids
CUSTOM
Type
CUSTOM
Details
formed
STIRRING
Type
STIRRING
Details
After stirring for 30 minutes the solid
Duration
30 min
FILTRATION
Type
FILTRATION
Details
was collected via filtration
WASH
Type
WASH
Details
the cake was washed with 400-500 mL of heptane
CUSTOM
Type
CUSTOM
Details
The cake was dried in a vacuum oven at ambient temperature

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)C1=NN(C(=C1)NC(OC1=CC=CC=C1)=O)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 156.9 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 286.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.